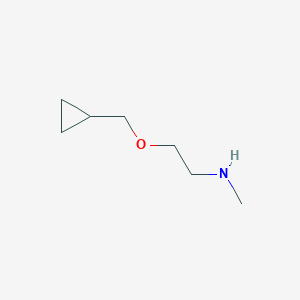

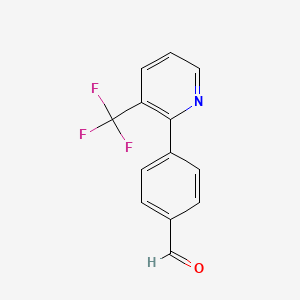

![molecular formula C15H12N2O B1328198 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1089342-82-4](/img/structure/B1328198.png)

9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one” is a compound that falls under the category of N-fused heterocycles . These compounds are of great interest due to their profound impact in agrochemicals, pharmaceuticals, and material sciences . A variety of derivatives based on this backbone show versatile bioactivities, including antioxidants, antipsychotics, and antiulcer drugs .

Synthesis Analysis

The synthesis of such compounds has been achieved through various methods. One such method involves the C3-selenylation of pyrido[1,2-a]pyrimidin-4-ones using an electrochemically driven external oxidant-free strategy . This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance . Another method involves the alkylation of 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one, which was accomplished successfully by extended heating with excess methyl iodide in DMSO in the presence of KOH .Chemical Reactions Analysis

The chemical reactions involving “9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one” include C3-selenylation . This reaction is part of a broader category of reactions known as chalcogenation, which involves the introduction of a chalcogen (a Group 16 element) into a molecule .Applications De Recherche Scientifique

Proteomics Research

This compound is utilized in proteomics research , where it serves as a biochemical tool for studying protein expression, function, and interactions. Its molecular properties allow for precise manipulations in protein assays and can help in identifying protein markers for diseases .

Chalcogenation Chemistry

In synthetic chemistry, particularly in the field of chalcogenation, this molecule is used to create sulfenylation and selenylation derivatives . These derivatives are valuable for synthesizing compounds with potential applications in pharmaceuticals and agrochemicals .

Biological Activity

The pyrido[1,2-a]pyrimidin-4-one scaffold exhibits versatile biological activities. It has been studied for its potential as a CXCR3 antagonist , which could be useful in treating diseases like rheumatoid arthritis and cancer by inhibiting certain cell receptors .

Enzyme Inhibition

Another significant application is its role in enzyme inhibition. It has been explored for its ability to inhibit human leukocyte elastase (HLE) , which is involved in various inflammatory diseases, and acetylcholinesterase , which is a target for Alzheimer’s disease treatment .

Efflux Pump Inhibition

The compound has been investigated for its efficacy in inhibiting the MexAB-OprM efflux pump . This is particularly relevant in the development of new antibiotics, as efflux pumps are one of the mechanisms through which bacteria develop resistance .

Antagonism in Neuropharmacology

It has shown promise as a potent 5-HT6 antagonist . Antagonists in this category can have therapeutic applications in neuropharmacology, potentially aiding in the treatment of neurological disorders such as depression and schizophrenia .

Antibacterial Agents

Derivatives of this compound have been synthesized for use as antibacterial agents . The modifications on the pyrido[1,2-a]pyrimidin-4-one core can lead to new drugs that help combat bacterial infections .

Material Science

In material science, the compound’s derivatives can be incorporated into polymers to impart specific characteristics like increased durability or chemical resistance. This application is still in the exploratory phase but shows the versatility of the compound .

Orientations Futures

Mécanisme D'action

Target of Action

The compound is part of the 4h-pyrido[1,2-a]pyrimidin-4-one family, which has been associated with various biological activities .

Mode of Action

It has been shown that the compound can undergo a metal-free c-3 chalcogenation to synthesize diversely orchestrated 3-ars/arse derivatives . This reaction proceeds under mild conditions and highlights broad functional group tolerance .

Biochemical Pathways

The compound’s ability to undergo c-3 chalcogenation suggests it may interact with biochemical pathways involving sulfur and selenium species .

Result of Action

The compound’s ability to undergo c-3 chalcogenation suggests it may have potential applications in the synthesis of organosulfur and organoselenium compounds .

Action Environment

The compound’s c-3 chalcogenation reaction proceeds under mild conditions, suggesting it may be stable under a range of environmental conditions .

Propriétés

IUPAC Name |

9-methyl-3-phenylpyrido[1,2-a]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c1-11-6-5-9-17-14(11)16-10-13(15(17)18)12-7-3-2-4-8-12/h2-10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZAMRDJRQNUTKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC=C(C2=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methoxy-3-[(2-methylpiperidin-1-yl)methyl]-benzaldehyde](/img/structure/B1328122.png)

![(2E)-3-{4-Methoxy-3-[(2-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid](/img/structure/B1328123.png)

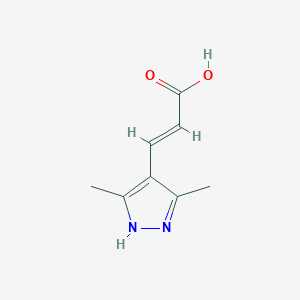

![5-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1328124.png)

![1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B1328136.png)

![Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate](/img/structure/B1328138.png)

![5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1328139.png)